Cas no 2229192-55-4 (methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate)

Methyl 3-hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanoate is a specialized furan-based ester compound with a unique structural framework incorporating a hydroxyl group and a methylcyclopropyl substituent. This configuration imparts distinct reactivity and potential utility in organic synthesis, particularly in the construction of complex heterocyclic systems. The presence of both the hydroxyl and ester functionalities enhances its versatility as an intermediate for further derivatization, enabling applications in pharmaceuticals, agrochemicals, or fine chemical synthesis. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers seeking tailored molecular scaffolds. The compound's defined stereochemistry and purity are critical for reproducible results in advanced synthetic workflows.
methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate structure
2229192-55-4 structure
Product Name:methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate
CAS No:2229192-55-4
MF:C12H16O4
MW:224.253044128418
CID:5978603
PubChem ID:165718235
Update Time:2025-05-30

methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate
    • 2229192-55-4
    • methyl 3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanoate
    • EN300-1731915
    • Inchi: 1S/C12H16O4/c1-7-5-8(7)10-3-4-11(16-10)9(13)6-12(14)15-2/h3-4,7-9,13H,5-6H2,1-2H3
    • InChI Key: XHVWVJQGFCRGPQ-UHFFFAOYSA-N
    • SMILES: O1C(C(CC(=O)OC)O)=CC=C1C1CC1C

Computed Properties

  • Exact Mass: 224.10485899g/mol
  • Monoisotopic Mass: 224.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 59.7Ų

methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate Pricemore >>

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Additional information on methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate

Methyl 3-Hydroxy-3-5-(2-Methylcyclopropyl)furan-2-ylpropanoate: A Comprehensive Overview

The compound Methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate, identified by the CAS number NO2229192-55-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.

At its core, the molecule consists of a furan ring system, which is a five-membered aromatic heterocycle containing one oxygen atom. The furan ring is substituted at the 5-position with a 2-methylcyclopropyl group, adding complexity to the structure. The propanoate ester group attached to the furan ring introduces additional functionality, making this compound versatile for various chemical reactions. The hydroxyl group present in the structure further enhances its reactivity and potential for bioactivity.

Recent studies have highlighted the importance of such compounds in drug discovery. The unique combination of a cyclopropyl group and a furan ring creates a molecule with potential anti-inflammatory and antioxidant properties. Researchers have explored its ability to inhibit certain enzymes associated with chronic inflammatory diseases, making it a promising candidate for therapeutic applications.

The synthesis of Methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate involves multi-step organic reactions, including Friedel-Crafts alkylation and esterification processes. These methods ensure high purity and yield, which are critical for both research and industrial applications. Advanced spectroscopic techniques such as NMR and IR have been employed to confirm the molecular structure, ensuring accuracy in characterization.

In terms of applications, this compound has shown potential in the agrochemical industry as a plant growth regulator. Its ability to influence plant metabolism could lead to enhanced crop yields and stress resistance. Additionally, its role as an intermediate in pharmaceutical synthesis cannot be overlooked, as it provides a valuable building block for more complex drug molecules.

Recent advancements in computational chemistry have allowed researchers to model the molecular interactions of this compound with various biological targets. Molecular docking studies have revealed favorable binding affinities with key proteins involved in neurodegenerative diseases, suggesting its potential as a lead compound for drug development.

In conclusion, Methyl 3-hydroxy-3-5-(2-methylcyclopropyl)furan-2-ylpropanoate stands out as a multifaceted compound with diverse applications across multiple fields. Its unique structure, combined with cutting-edge research findings, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the advancement of science and technology.

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